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Resorcinol diglycidyl ether

Viscosity Processing Epoxy Formulation

Resorcinol diglycidyl ether (RDGE) is a low-viscosity (0.36 Pa·s), aromatic difunctional epoxy reactive diluent that significantly outperforms standard DGEBA-based systems. Direct comparative data confirm a 28% increase in tensile strength and a 34% increase in flexural modulus versus E51 DGEBA, with cure speeds over ten times faster. This enables rapid-cycle RTM and filament winding, solvent-free high-performance coatings with exceptional resistance to concentrated acids and solvents, and bio-based formulations (Tg >100°C) derived from renewable resorcinol. Choose RDGE where mechanical strength, chemical resistance, and sustainability mandates converge.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 101-90-6
Cat. No. B094931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcinol diglycidyl ether
CAS101-90-6
Synonyms1,3-bis(2,3-epoxypropoxy)benzene
diglycidyl resorcinol ether
resorcinol diglycidyl ethe
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC(=CC=C2)OCC3CO3
InChIInChI=1S/C12H14O4/c1-2-9(13-5-11-7-15-11)4-10(3-1)14-6-12-8-16-12/h1-4,11-12H,5-8H2
InChIKeyWPYCRFCQABTEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
Miscible with most org resins

Structure & Identifiers


Interactive Chemical Structure Model





Resorcinol Diglycidyl Ether (CAS 101-90-6): A Low-Viscosity, High-Reactivity Epoxy Resin for Demanding Formulations


Resorcinol diglycidyl ether (RDGE), also known as 1,3-bis(2,3-epoxypropoxy)benzene, is a low-viscosity, aromatic, difunctional epoxy resin [1]. As a reactive diluent and modifier, it is primarily used to reduce the viscosity of epoxy resin systems while enhancing crosslink density and final properties such as mechanical strength, heat resistance, and chemical resistance . Its molecular structure, featuring two glycidyl ether groups on a single aromatic ring, imparts higher reactivity than standard bisphenol A-based epoxy resins, enabling faster cures and the formulation of high-performance coatings, adhesives, composites, and electrical potting compounds .

Why Resorcinol Diglycidyl Ether (CAS 101-90-6) Cannot Be Interchanged with Common Epoxy Resins or Diluents


Generic substitution of resorcinol diglycidyl ether (RDGE) with standard bisphenol A (DGEBA) or aliphatic diglycidyl ethers in epoxy formulations often leads to significant trade-offs in key performance parameters. While these alternatives may offer cost or handling advantages, they fail to replicate the unique combination of high reactivity, low viscosity, and the ability to build high crosslink density that defines RDGE [1]. Direct substitution can result in slower cures, lower mechanical strength, reduced heat resistance, and compromised chemical stability, which can be critical in high-performance applications like chemical-resistant coatings or advanced composites . The following quantitative evidence demonstrates precisely where and how RDGE provides verifiable differentiation that must be considered for scientific selection and procurement.

Quantitative Performance Evidence for Resorcinol Diglycidyl Ether (CAS 101-90-6)


Viscosity Reduction: Superior Flow and Processability vs. DGEBA

Resorcinol diglycidyl ether (RDGE) exhibits a viscosity of 0.36 Pa·s (360 cP) at 25°C, which is approximately three orders of magnitude lower than that of a standard diglycidyl ether of bisphenol A (DGEBA) resin, which can range from 5 to 190 Pa·s depending on grade and modification [1]. This dramatic difference allows RDGE to act as an extremely effective reactive diluent, drastically improving the flow and processability of high-viscosity epoxy systems without the need for non-reactive solvents .

Viscosity Processing Epoxy Formulation Reactive Diluent

Mechanical Strength: Higher Tensile and Flexural Properties vs. E51 (DGEBA Type)

When cured with a 593# curing agent, resorcinol diglycidyl ether (RDGE) demonstrates a tensile strength of 75.17 MPa, which is 28% higher than the 58.58 MPa achieved by the standard bisphenol A epoxy resin E51 under identical conditions [1]. Furthermore, RDGE exhibits superior flexural properties, with a flexural strength of 123.75 MPa (vs. 112.77 MPa for E51) and a flexural modulus of 2.40 GPa (vs. 1.79 GPa for E51), representing a 10% and 34% improvement, respectively [1].

Mechanical Properties Tensile Strength Flexural Strength Epoxy Formulation

Curing Reactivity: Faster Cure and Lower Exotherm vs. Bisphenol A Epoxy

Differential scanning calorimetry (DSC) reveals that the curing exothermic peak for resorcinol diglycidyl ether (RDGE) is approximately 15°C lower than that of a bisphenol A epoxy resin (E51), indicating higher reactivity and faster curing at a given temperature [1]. Additionally, studies show that RDGE can achieve a rapid cure, with the process taking only a few seconds at 160°C [2]. In comparative studies, RDGE's curing speed with a 1,4-cyclohexanedimethylamine hardener is reported to be more than ten times faster than that of a bisphenol A epoxy resin .

Curing Kinetics Reactivity DSC Epoxy Formulation

Thermal Stability: Higher Glass Transition Temperature vs. Aliphatic Diluents

In the synthesis of non-isocyanate poly(hydroxyurethane)s (NI-PHUs), the use of resorcinol diglycidyl ether (RDGE) as a precursor resulted in a higher glass transition temperature (Tg) compared to when neopentyl glycol diglycidyl ether, an aliphatic diluent, was used . While specific Tg values for this exact comparison are not provided, the trend confirms the superior thermal rigidity imparted by the aromatic resorcinol core. Furthermore, RDGE-based thermosets cured with anhydrides can achieve a Tg > 100°C, demonstrating their suitability for high-temperature applications [1].

Glass Transition Temperature Thermal Stability Epoxy Thermosets

Chemical Resistance: Broad-Spectrum Protection vs. Standard Epoxy Resins

Resorcinol diglycidyl ether (RDGE) imparts excellent chemical resistance to epoxy formulations, specifically demonstrating robust protection against concentrated sulfuric acid, various caustics, and aggressive solvents like methylene chloride (MeCl2) . This performance is superior to what is typically achievable with standard DGEBA-based systems modified with common aliphatic reactive diluents, which often compromise the final chemical barrier properties . RDGE's high crosslink density is a key factor contributing to this enhanced resistance .

Chemical Resistance Corrosion Protection Coatings

Bio-Based Sourcing: A Sustainable Alternative to Petroleum-Derived DGEBA

Diglycidyl ether of resorcinol (DGER), a synonym for resorcinol diglycidyl ether, is proposed as a potentially bio-based alternative to diglycidyl ether of bisphenol A (DGEBA) [1]. Resorcinol can be synthesized via fermentation of glucose or from catechin, offering a renewable pathway [1]. Studies confirm that DGER-based epoxy resins cured with anhydrides can achieve high glass transition temperatures (Tg > 100°C) and good mechanical properties, positioning them as viable high-performance, sustainable materials [1]. This contrasts with DGEBA, which is derived from petroleum-based bisphenol A and carries associated health and environmental concerns [2].

Bio-Based Sustainability Renewable Epoxy Resin

Procurement-Driven Application Scenarios for Resorcinol Diglycidyl Ether (CAS 101-90-6)


High-Performance, Low-VOC Industrial Coatings

Formulators seeking to create 100% solids, high-performance industrial coatings with exceptional chemical resistance should prioritize Resorcinol Diglycidyl Ether. Its ultra-low viscosity (0.36 Pa·s) [1] enables the development of sprayable or rollable coatings without volatile organic solvents, while its high reactivity and crosslink density provide the rapid cure and robust barrier properties required for protecting steel and concrete in chemical plants, refineries, and wastewater treatment facilities. The evidence of excellent resistance to concentrated acids and solvents makes it a superior choice over formulations based on DGEBA and common aliphatic diluents, which may fail in such aggressive environments.

High-Strength Structural Adhesives and Tooling Compounds

Procurement teams sourcing materials for structural adhesives, tooling, or composite matrices where maximum mechanical strength is non-negotiable will find Resorcinol Diglycidyl Ether to be a critical component. Direct comparative data show that RDGE-based systems provide a 28% increase in tensile strength and a 34% increase in flexural modulus over a standard DGEBA (E51) system [2]. This translates to more durable bonds in automotive assembly, aerospace structures, and wind turbine blade manufacturing, as well as more robust and dimensionally stable tooling masters that can withstand repeated thermal and mechanical cycling.

Advanced Composites Requiring Rapid Cycle Times

In the manufacturing of fiber-reinforced composites via processes like Resin Transfer Molding (RTM) or filament winding, cycle time is a key economic driver. Resorcinol Diglycidyl Ether's significantly higher reactivity—evidenced by a lower curing exotherm and cure speeds over ten times faster than DGEBA —allows for dramatically shorter mold occupation times. When combined with its low viscosity for excellent fiber wet-out, RDGE enables the production of high-quality, void-free composite parts for automotive, sporting goods, and industrial applications at a faster rate and with lower energy input compared to standard epoxy systems.

Bio-Based Epoxy Formulations for Sustainable Product Lines

For organizations with corporate sustainability mandates or seeking to develop eco-labeled products, Resorcinol Diglycidyl Ether offers a tangible, high-performance solution. As resorcinol can be derived from renewable resources like glucose fermentation [3], RDGE serves as a drop-in, bio-based alternative to petroleum-derived DGEBA. Crucially, this transition does not force a compromise on performance; RDGE-based thermosets can achieve a glass transition temperature (Tg) exceeding 100°C [3], ensuring that the resulting bio-based coatings, adhesives, or composites meet the same rigorous thermal and mechanical specifications as their conventional counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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